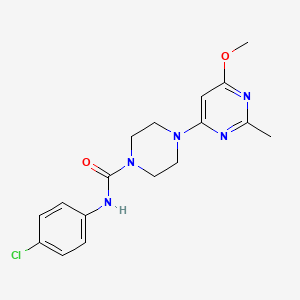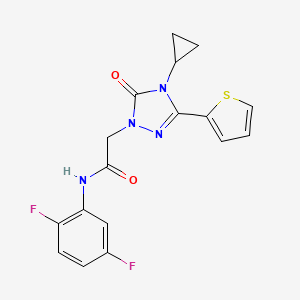
N-(4-fluorophenyl)-4-(phenylsulfonamidomethyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-4-(phenylsulfonamidomethyl)piperidine-1-carboxamide, also known as FPiperidine, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of piperidine derivatives and has been synthesized for biomedical research purposes.
科学的研究の応用
PET Imaging of Serotonin Receptors
N-(4-fluorophenyl)-4-(phenylsulfonamidomethyl)piperidine-1-carboxamide derivatives are explored for their potential in positron emission tomography (PET) imaging. For instance, compounds like 18F-Mefway have been investigated for their ability to quantify 5-HT1A receptors in human subjects, providing insights into the role of serotonin in various psychiatric and neurological conditions (J. Choi et al., 2015).
Cancer Research
Another area of application includes cancer research, where N-(4-fluorophenyl)-4-(phenylsulfonamidomethyl)piperidine-1-carboxamide analogs are examined for their inhibitory effects on specific kinase families. These studies aim to discover potent inhibitors that can lead to the development of new anticancer drugs (G. M. Schroeder et al., 2009).
Neurological Disorders
Further research has been conducted on the use of N-(4-fluorophenyl)-4-(phenylsulfonamidomethyl)piperidine-1-carboxamide derivatives in understanding and potentially treating neurological disorders. The imaging of serotonin 1A receptors in the brain of Alzheimer's disease patients using PET radioligands is a significant step toward understanding the disease's pathophysiology and developing targeted therapies (V. Kepe et al., 2006).
Antibacterial Activity
Compounds based on the N-(4-fluorophenyl)-4-(phenylsulfonamidomethyl)piperidine-1-carboxamide scaffold have also been synthesized and tested for their antibacterial properties. These studies contribute to the ongoing search for new antibacterial agents in the fight against drug-resistant bacterial infections (O. Ajani et al., 2013).
特性
IUPAC Name |
4-(benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-16-6-8-17(9-7-16)22-19(24)23-12-10-15(11-13-23)14-21-27(25,26)18-4-2-1-3-5-18/h1-9,15,21H,10-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUAVHKEOFORIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzenesulfonamidomethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine](/img/structure/B2536427.png)
![2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2536428.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536429.png)


![N-[(2,3-Dimethylphenyl)methyl]-N-(2-pyridin-2-ylethyl)prop-2-enamide](/img/structure/B2536435.png)
![1-[(2,5-dimethylbenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2536436.png)
![methyl 4-[(hydroxyimino)methyl]-5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2536437.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2536440.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2536441.png)
![N-[[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2536442.png)
